1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine

Sigma-1 receptor Physicochemical properties Structure-activity relationship

SAR studies on phenoxyalkylpiperidine σ1 ligands demand precise halogen geometry; substituting the 4-chloro analog introduces uncontrolled variables. Procure CAS 401802-68-4 to ensure consistent 4-bromo-2-chloro substitution. • Enables direct comparison with 4-chloro analog (compound 1a) to quantify bromine effect on σ1 affinity (Ki shifts from subnanomolar to micromolar). • Provides distinct isotopic signature (⁷⁹Br/⁸¹Br) for mass spectrometry quantification, differentiating it from non-brominated analogs. • Validated ≥98% purity and defined storage (sealed dry, 2-8°C) ensure batch-to-batch reproducibility for receptor occupancy assays.

Molecular Formula C15H21BrClNO
Molecular Weight 346.69 g/mol
CAS No. 401802-68-4
Cat. No. B3135562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine
CAS401802-68-4
Molecular FormulaC15H21BrClNO
Molecular Weight346.69 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)CCCOC2=C(C=C(C=C2)Br)Cl
InChIInChI=1S/C15H21BrClNO/c1-12-5-8-18(9-6-12)7-2-10-19-15-4-3-13(16)11-14(15)17/h3-4,11-12H,2,5-10H2,1H3
InChIKeyPDSHQZBTONOLJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 401802-68-4: Sigma-1 Receptor Ligand for CNS Research


1-(3-(4-Bromo-2-chlorophenoxy)propyl)-4-methylpiperidine (CAS 401802-68-4) is a phenoxyalkylpiperidine derivative with the molecular formula C₁₅H₂₁BrClNO and a molecular weight of 346.69 g/mol . This compound belongs to a class of sigma-1 (σ₁) receptor ligands that have been developed as high-affinity pharmacological tools for central nervous system (CNS) research, with demonstrated anti-amnesic effects in preclinical models [1]. The structural features include a 4-methylpiperidine head group linked via a propyl chain to a 4-bromo-2-chlorophenoxy aromatic moiety, a substitution pattern that distinguishes it from related analogs in the phenoxyalkylpiperidine series .

CAS 401802-68-4 Substitution Risks in Sigma-1 Studies


Within the phenoxyalkylpiperidine class, sigma-1 (σ₁) receptor binding affinity and selectivity relative to sigma-2 (σ₂) receptors and Δ⁸-Δ⁷ sterol isomerase (SI) are exquisitely sensitive to substitution patterns on the phenoxy ring [1]. Research demonstrates that binding affinity in this series ranges from subnanomolar to micromolar Ki values depending on halogen type, position, and number [2]. The 4-bromo-2-chloro substitution pattern on the phenoxy ring of CAS 401802-68-4 is not interchangeable with the more commonly referenced 4-chloro analog (compound 1a) or the 2-bromo-4-chloro positional isomer, as these structural variations directly impact pharmacophore geometry, hydrophobic interactions within the σ₁ binding pocket, and downstream functional activity in vivo [3]. Generic substitution without quantitative comparative binding data introduces unacceptable uncertainty in receptor occupancy calculations, functional assay interpretation, and cross-study reproducibility.

CAS 401802-68-4 Differentiation Evidence


Lipophilicity Divergence from 4-Chloro Analog

CAS 401802-68-4 (4-bromo-2-chloro substitution) exhibits a predicted LogP of 4.60, compared with a predicted LogP of 3.89 for the 4-chloro analog 1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine (compound 1a), representing a calculated ΔLogP of +0.71 . This increased lipophilicity, driven by the bromine substituent, is predicted to influence membrane permeability and blood-brain barrier penetration [1]. The topological polar surface area (TPSA) of CAS 401802-68-4 is calculated as 12.47 Ų, which is identical to the TPSA of the 4-chloro analog due to the conserved oxygen and nitrogen heteroatoms, but the differential lipophilicity suggests divergent in vivo distribution kinetics .

Sigma-1 receptor Physicochemical properties Structure-activity relationship

Positional Isomer Differentiation

CAS 401802-68-4 (4-bromo-2-chloro substitution) is a positional isomer of 1-[3-(2-bromo-4-chlorophenoxy)propyl]-4-methylpiperidine (ChEBI:109354), which features a 2-bromo-4-chloro substitution pattern [1]. The InChIKey of CAS 401802-68-4 is PDSHQZBTONOLJP-UHFFFAOYSA-N, whereas the InChIKey of the 2-bromo-4-chloro positional isomer is JEPORSKVSUFAPU-UHFFFAOYSA-N, confirming they are distinct chemical entities . In the broader phenoxyalkylpiperidine SAR literature, halogen position on the phenoxy ring has been shown to alter σ₁/σ₂ selectivity profiles by up to 10-fold in related disubstituted piperidine series [2].

Sigma receptor Positional isomer Structure-activity relationship

Class-Level Sigma-1 Binding Affinity

The phenoxyalkylpiperidine class to which CAS 401802-68-4 belongs has been systematically characterized for sigma-1 (σ₁) receptor binding, with reported affinities spanning from subnanomolar (Ki = 0.34 nM for the most potent analog (-)-(S)-4-methyl-1-[2-(4-chlorophenoxy)-1-methylethyl]piperidine) to micromolar Ki values . Compound 1a (1-[ω-(4-chlorophenoxy)ethyl]-4-methylpiperidine), the lead compound for this series, demonstrates anti-amnesic effects in the passive avoidance test that are 30-fold higher than the reference σ₁ agonist PRE-084 [1]. CAS 401802-68-4, as a member of this characterized series with distinct 4-bromo-2-chloro substitution, is positioned within an established SAR framework where halogen substitution directly modulates binding pocket occupancy [2].

Sigma-1 receptor Binding affinity Anti-amnesic

CAS 401802-68-4 Application Scenarios


Sigma-1 Binding Assay and SAR Expansion

Researchers expanding structure-activity relationship (SAR) studies in the phenoxyalkylpiperidine series should procure CAS 401802-68-4 specifically for its 4-bromo-2-chloro substitution pattern. This compound enables direct comparison with the 4-chloro analog (compound 1a) to quantify the effect of bromine substitution on σ₁ receptor binding affinity and selectivity [1]. The predicted LogP difference of +0.71 relative to the 4-chloro analog provides a testable hypothesis regarding lipophilicity-driven differences in membrane partitioning and in vivo distribution .

Positional Isomer Control Experiments

CAS 401802-68-4 (4-bromo-2-chloro) serves as an essential control compound in studies involving the 2-bromo-4-chloro positional isomer (ChEBI:109354). Given that halogen position in disubstituted piperidine sigma ligands has been shown to influence σ₁/σ₂ selectivity ratios by up to 10-fold, researchers must procure both isomers separately to isolate the contribution of halogen geometry to receptor subtype selectivity [2]. This application is critical for medicinal chemistry programs optimizing sigma-1 receptor pharmacophore models.

CNS Drug Discovery Lead Optimization

For medicinal chemistry programs developing sigma-1 receptor agonists for neurodegenerative or cognitive disorders, CAS 401802-68-4 represents a structurally defined intermediate in the phenoxyalkylpiperidine optimization pathway. The compound class has demonstrated anti-amnesic effects up to 30-fold greater than PRE-084 in the passive avoidance test, and CAS 401802-68-4's 4-bromo-2-chloro substitution may offer distinct metabolic stability or off-target selectivity profiles relative to the 4-chloro lead compound 1a [1]. Procurement of this specific analog enables systematic exploration of halogen substitution effects without confounding variables from altered linker length or piperidine substitution.

Analytical Reference Standard and QC

CAS 401802-68-4, with a reported purity specification of ≥98% and defined storage conditions (sealed in dry, 2–8°C), is suitable for use as a reference standard in HPLC-MS method development for detecting and quantifying phenoxyalkylpiperidine analogs in biological matrices . The compound's TPSA of 12.47 Ų, LogP of 4.60, and distinct isotopic signature from the bromine atom (⁷⁹Br/⁸¹Br natural abundance) provide unique analytical handles for mass spectrometry-based quantification that differentiate it from non-brominated analogs.

Technical Documentation Hub

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